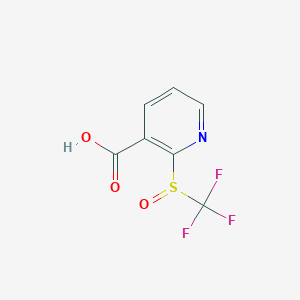
2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid (abbreviated as TFP) is a novel compound that has gained significant attention in the field of chemical synthesis and biological research. TFP is an organosulfur compound that contains a trifluoromethylsulfinyl group and a pyridine ring. This compound has unique properties that make it an ideal candidate for various applications in the field of chemistry and biology.
Mechanism Of Action
The mechanism of action of 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid is not fully understood. However, it is believed that 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid acts as a nucleophilic reagent that can react with various electrophiles. The trifluoromethylsulfinyl group in 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid is a strong electron-withdrawing group, which makes it an excellent leaving group in various reactions.
Biochemical And Physiological Effects
2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid can inhibit the activity of various enzymes, including proteases and lipases. 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid has also been shown to have antimicrobial activity against various bacteria and fungi. In vivo studies have shown that 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid can reduce inflammation and oxidative stress in animal models.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid in lab experiments is its high reactivity and selectivity. 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid can be used in various reactions, and it can selectively react with specific functional groups. Another advantage of 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid is its ease of synthesis and purification. 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid can be synthesized using simple and efficient methods, and it can be purified using standard techniques such as recrystallization.
One of the limitations of using 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid in lab experiments is its high cost. 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid is a relatively expensive reagent, which can limit its use in large-scale reactions. Another limitation of 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid is its limited solubility in water, which can make it challenging to use in aqueous reactions.
Future Directions
There are several future directions for the use of 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid in scientific research. One potential application of 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid is in the field of drug discovery. 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid can be used as a starting material for the synthesis of various compounds that have potential therapeutic effects. Another future direction for 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid is in the field of catalysis. 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid can be used as a catalyst in various reactions, and it has the potential to be a more efficient and selective catalyst than existing catalysts.
Conclusion
In conclusion, 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid is a novel compound that has gained significant attention in the field of chemical synthesis and biological research. 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid has unique properties that make it an ideal candidate for various applications in the field of chemistry and biology. 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid can be synthesized using a simple and efficient method, and it has been extensively studied for its potential applications in scientific research. 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid has several advantages and limitations for lab experiments, and there are several future directions for the use of 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid in scientific research.
Synthesis Methods
2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid can be synthesized using a simple and efficient method. The most common method for synthesizing 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid involves the reaction of 3-pyridinecarboxylic acid with trifluoromethanesulfinyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid as a white solid that can be purified using standard techniques such as recrystallization.
Scientific Research Applications
2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the primary applications of 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid is in the field of chemical synthesis. 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid can be used as a reagent for the synthesis of various compounds, including heterocyclic compounds, amino acids, and peptides. 2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid has also been used as a catalyst in various reactions, such as the synthesis of amides and esters.
properties
IUPAC Name |
2-(trifluoromethylsulfinyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3S/c8-7(9,10)15(14)5-4(6(12)13)2-1-3-11-5/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOSJCQGLKQQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethane)sulfinylpyridine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

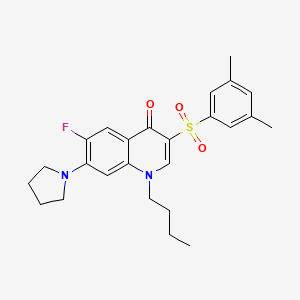
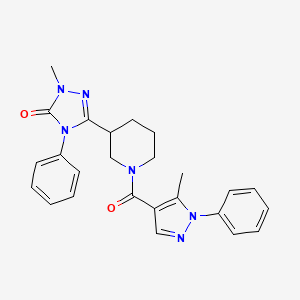
![5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2938724.png)
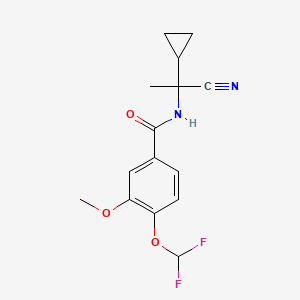
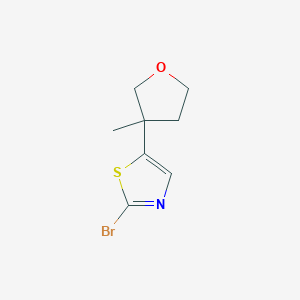
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2938729.png)
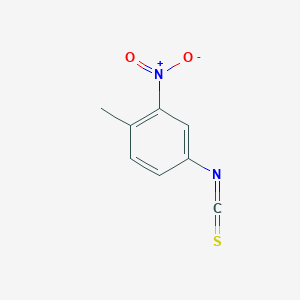
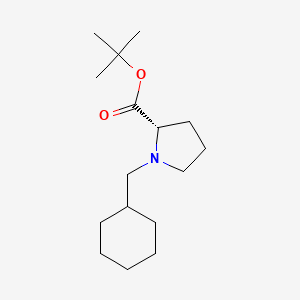
![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2938732.png)
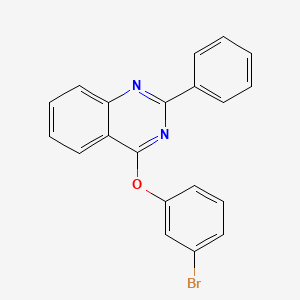
![3-hydroxy-7-methyl-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2938734.png)
![3-[1-(5-Ethylpyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2938735.png)
![N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2938740.png)